trans-2-Hexene

Description

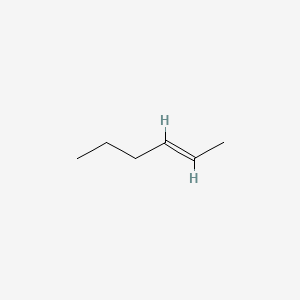

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPKRALMXUUNKS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881224 | |

| Record name | (2E)-2-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor, Liquid; [IUCLID], Clear colorless liquid; [MSDSonline], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Hexene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Boiling point: 67.9 °C /2-Hexene (E)/; 68.8 °C /2-Hexene (Z)/; 67.1 °C /3-Hexene (E)/; 66.4 °C /3-Hexene (Z)/ | |

| Record name | HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 0.6869 g/cu cm @ 20 °C /2-Hexene (E)/; 0.6772 g/cu cm @ 20 °C /2-Hexene (Z)/; 0.6796 g/cu cm @ 20 °C /3-Hexene (Z)/ | |

| Record name | HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

173.0 [mmHg], 150.0 [mmHg], 155.0 [mmHg], Vapor pressure= 173 mm Hg @ 25 °C | |

| Record name | Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4050-45-7, 592-43-8, 25264-93-1 | |

| Record name | trans-2-Hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4050-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexene, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004050457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025264931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-hex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TZ30GGG1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point: -133 °C /2-Hexene (E)/; -141.1 °C /2-Hexene (Z)/; -115.4 °C /3-Hexene (E)/; -137.8 °C /3-Hexene (Z)/ | |

| Record name | HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

"trans-2-Hexene" physical properties

An In-depth Technical Guide to the Physical Properties of trans-2-Hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an acyclic alkene, is a fundamental building block and intermediate in organic synthesis. Its utility spans from academic research exploring reaction mechanisms to industrial applications in polymer chemistry and the synthesis of fine chemicals. A thorough understanding of its physical properties is paramount for its safe handling, effective application in synthetic protocols, and accurate characterization. This guide provides a detailed examination of the core physical and chemical properties of this compound, grounded in established data to support laboratory and development endeavors.

Molecular and Chemical Identity

The unambiguous identification of a chemical substance is the foundation of scientific integrity. This compound is systematically identified by a set of unique descriptors that define its molecular structure and ensure its distinction from isomers such as cis-2-hexene and 1-hexene.

The trans-configuration, designated by the '(E)-' prefix, refers to the orientation of the alkyl groups on opposite sides of the carbon-carbon double bond. This stereochemistry significantly influences the molecule's physical properties when compared to its cis-isomer.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical properties of this compound dictate its behavior under various experimental conditions. The following table summarizes these key characteristics.

| Property | Value | Conditions | Source(s) |

| Appearance | Clear, colorless liquid | Standard Temperature and Pressure | [4][5] |

| Odor | Mild hydrocarbon | - | [2][6] |

| Boiling Point | 68-69 °C | Atmospheric Pressure | [3][4][6][7] |

| Melting Point | -98.5 to -98 °C | - | [3][4][7][8] |

| Density | 0.669 g/mL | 25 °C | [3] |

| 0.680 g/mL | 20 °C | [4] | |

| Refractive Index (n_D) | 1.393 - 1.396 | 20 °C | [3][4][7] |

| Vapor Pressure | 173 mmHg | 25 °C | [1][7] |

| 263 mmHg | 37.7 °C | [3][4] | |

| Flash Point | -20 °C (-4 °F) | Closed Cup | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents (benzene, ether, ethanol) | 25 °C | [1][2][5] |

In-Depth Analysis of Physical Properties

State, Appearance, and Odor

At standard temperature and pressure, this compound exists as a clear, colorless liquid with a mild, non-descript hydrocarbon odor.[2][4][6] Its liquid state under typical laboratory conditions makes it a readily usable reagent and solvent.

Boiling and Melting Points

The boiling point of this compound is consistently reported in the range of 68-69°C.[3][6] The trans-configuration allows for a more linear molecular shape compared to its cis-isomer, leading to slightly different intermolecular packing and forces, which in turn affects boiling and melting points. The reported melting point has a wider range in the literature, with values from -149°C to -98°C, though most sources converge around -98.5°C.[3][6][7][8][9] This variability may stem from differences in measurement techniques or sample purity. For practical purposes, it is considered to have a very low freezing point.

Density and Refractive Index

The density of this compound is approximately 0.67-0.68 g/mL near room temperature, indicating it is significantly less dense than water.[3][4] The refractive index, a measure of how light propagates through the substance, is a critical parameter for purity assessment and is typically measured at 20°C using the sodium D-line (589 nm). The value for this compound is consistently reported around 1.393-1.396.[3][7][10] Any significant deviation from this value can indicate the presence of impurities or isomeric contamination.

Solubility Profile

As a non-polar hydrocarbon, this compound is practically insoluble in water but exhibits high solubility in a wide range of non-polar and weakly polar organic solvents, such as ethanol, ether, and benzene.[1][2] This "like dissolves like" principle is fundamental to its use in organic synthesis, where it can serve as a non-polar reaction medium or be easily separated from aqueous phases during workup procedures.

Vapor Pressure and Flammability

This compound is a volatile compound, as evidenced by its relatively high vapor pressure (173 mmHg at 25°C).[1][7] This volatility, combined with a very low flash point of -20°C, makes it a highly flammable liquid.[6] The flash point is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air. This property underscores the critical need for stringent safety protocols, including storage in a designated flammables area and handling away from all potential ignition sources.[4]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is a crucial step in any research or development workflow. A multi-technique approach provides a self-validating system for quality control.

Experimental Protocol for Identity Verification

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To assess purity and confirm molecular weight.

-

Methodology: A dilute solution of the sample in a volatile solvent (e.g., hexane) is injected into a GC equipped with a non-polar column. The retention time is compared against a known standard. The eluent is directed into a mass spectrometer.

-

Expected Outcome: A single major peak on the chromatogram indicates high purity. The mass spectrum should show a molecular ion (M+) peak at m/z = 84, corresponding to the molecular weight of hexene, along with a characteristic fragmentation pattern.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure and verify the trans-stereochemistry.

-

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR.

-

Expected Outcome: The ¹H NMR spectrum is definitive for the trans-isomer. The vinylic protons (-CH=CH-) will appear as a multiplet with a characteristic large coupling constant (³J) of approximately 11-18 Hz, which is significantly different from the smaller coupling constant observed for the cis-isomer (6-15 Hz).[11] The ¹³C NMR will show distinct signals for the vinylic, allylic, and methyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Methodology: A thin film of the liquid sample is analyzed via FTIR.

-

Expected Outcome: The spectrum should display a characteristic C=C stretching vibration. While not definitive for stereochemistry on its own, it confirms the presence of the alkene functional group.[10][12]

-

Safety, Handling, and Storage

The hazardous nature of this compound necessitates strict adherence to safety protocols.

-

Primary Hazards:

-

Handling Procedures:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14]

-

Keep away from heat, sparks, open flames, and other ignition sources.[15]

-

Use explosion-proof electrical equipment.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[14]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4]

-

Ground and bond containers when transferring material to prevent static discharge.

-

Conclusion

This compound is a valuable chemical with well-defined physical properties. Its low boiling point, high volatility, and characteristic spectroscopic signatures are key parameters that inform its application and handling. For researchers and developers, a comprehensive grasp of these properties—from its molecular identity and physicochemical constants to its safety profile—is essential for conducting reliable, safe, and reproducible science.

References

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

GTI Laboratory Supplies. (n.d.). This compound, Certified®. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Hexene, (E)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexene. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Hexene. NIST Chemistry WebBook. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: trans-2-Hexen-1-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Airgas. (2015). SAFETY DATA SHEET: Flammable Liquid Mixture: 1-Hexene / Cis-2-Hexene / this compound. Retrieved from [Link]

Sources

- 1. Hexene | C6H12 | CID 639661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 4050-45-7 [smolecule.com]

- 3. This compound 97 4050-45-7 [sigmaaldrich.com]

- 4. This compound | 592-43-8 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound, 99% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 反-2-己烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound [stenutz.eu]

- 10. This compound, 98+% 5 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Hexene [webbook.nist.gov]

- 13. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 14. fishersci.com [fishersci.com]

- 15. More is on the way! | Airgas [airgas.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to trans-2-Hexene (CAS: 4050-45-7)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 4050-45-7), a key aliphatic unsaturated hydrocarbon. The document is structured to serve researchers, scientists, and professionals in drug development by detailing its chemical and physical properties, robust synthetic protocols, characteristic reactions, and critical safety and handling procedures. The synthesis section offers a validated, step-by-step protocol for the stereoselective reduction of an alkyne, a cornerstone reaction in organic chemistry that underscores the principles of stereocontrol. The guide also explores the industrial significance of this compound, particularly its role as a comonomer in polymer manufacturing. By integrating theoretical principles with practical, field-proven methodologies, this document aims to be an essential resource for the scientific community engaged in organic synthesis and material science.

Introduction and Chemical Identity

This compound, systematically named (2E)-hex-2-ene, is a colorless, volatile, and highly flammable liquid. As one of the isomers of hexene, its distinct stereochemistry, with alkyl groups positioned on opposite sides of the carbon-carbon double bond, imparts specific physical properties and reactivity. This geometry is generally more thermodynamically stable than its cis-counterpart due to reduced steric strain.[1] Industrially, it is produced from the cracking of petroleum distillates and finds significant application as a comonomer in the production of polyethylene.[2][3][4] In the laboratory, it serves as a valuable intermediate and starting material for a variety of organic transformations.

Physicochemical and Spectroscopic Data

Accurate characterization of a chemical entity is fundamental to its application in research and development. The physicochemical properties of this compound are well-documented and crucial for its handling and use in experimental setups.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 4050-45-7 | |

| Molecular Formula | C₆H₁₂ | [5] |

| Molecular Weight | 84.16 g/mol | [5] |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 0.674 - 0.678 g/mL at 20-25 °C | [3] |

| Boiling Point | 68-69 °C | [3] |

| Melting Point | -99 °C | [3] |

| Flash Point | -20 °C | [3] |

| Refractive Index | 1.393 - 1.394 at 20 °C | [3] |

| Vapor Pressure | 263 mmHg at 37.7 °C | |

| Water Solubility | Difficult to mix; Insoluble | [3] |

| Purity | Available in purities from 97% to >99% | [5] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. Key expected signals include those for the methyl and methylene groups of the ethyl and methyl substituents, as well as the vinylic protons of the double bond.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the six carbon atoms, with the sp² hybridized carbons of the double bond appearing in the characteristic downfield region for alkenes.[2]

-

IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying functional groups. For this compound, a key diagnostic absorption band is expected around 965 cm⁻¹, which is characteristic of the out-of-plane C-H bending vibration for a trans-disubstituted alkene.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 84.16. The fragmentation pattern will be characteristic of a small aliphatic alkene.[2]

Synthesis of this compound: A Protocol for Stereoselective Reduction

The synthesis of trans-alkenes is a classic objective in organic chemistry. One of the most reliable and field-proven methods for preparing this compound is the Birch reduction of an internal alkyne, specifically 2-hexyne, using sodium metal in liquid ammonia.[3][6] This reaction proceeds via a dissolving metal reduction mechanism, which preferentially yields the more stable trans-alkene.

Causality of Method Selection

The choice of the sodium/ammonia system is deliberate and critical for achieving high stereoselectivity. The mechanism involves the single-electron transfer from the sodium metal to the alkyne, forming a radical anion. This intermediate is then protonated by the ammonia solvent to give a vinylic radical. A second electron transfer generates a vinylic anion, which, due to steric repulsion between the alkyl substituents, adopts a trans-configuration before being protonated a final time to yield the trans-alkene.[6] This thermodynamic control is the cornerstone of the reaction's success in producing the desired isomer.

Experimental Workflow: Synthesis of this compound from 2-Hexyne

Sources

- 1. reddit.com [reddit.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 99% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. 2-hexyne gives this compound on treatment with (A) Pt/H₂ (B) Li/NH₃ - askIITians [askiitians.com]

"trans-2-Hexene" molecular weight and formula

An In-depth Technical Guide to trans-2-Hexene

Introduction to this compound

This compound, also known by its IUPAC name (2E)-hex-2-ene, is an unsaturated aliphatic hydrocarbon.[1][2] As one of the isomers of hexene, it is characterized by a six-carbon chain with a double bond located between the second and third carbon atoms.[3] The "trans" designation specifies the stereochemistry of the molecule, indicating that the alkyl groups are located on opposite sides of the carbon-carbon double bond. This structural arrangement imparts distinct physical and chemical properties compared to its cis-isomer.[3] this compound serves as a valuable building block in organic synthesis and as a comonomer in the production of polymers like polyethylene.[1][4]

Physicochemical Properties

The molecular formula and weight are fundamental identifiers for any chemical compound. For this compound, these values are critical for stoichiometric calculations in synthesis, analytical quantitation, and formulation development. The properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ | [1][2][4][5] |

| Molecular Weight | 84.16 g/mol | [1][5][6] |

| Monoisotopic Mass | 84.093900383 g/mol | [4] |

| IUPAC Name | (2E)-hex-2-ene | [1][2] |

| CAS Number | 4050-45-7 | [1][2][4][5] |

| Appearance | Clear, colorless liquid | [4] |

| Odor | Mild | [1] |

| Density | 0.674 g/cm³ at 20°C | [1] |

| Boiling Point | 68°C to 69°C | [1] |

| Melting Point | -99°C | [1] |

| Flash Point | -20°C (-4°F) | [1] |

| Solubility | Insoluble in water; Soluble in benzene, ether, ethanol | [4][7] |

| Vapor Pressure | 263 mmHg at 37.7 °C |

Molecular Structure and Stereochemistry

The defining characteristic of this compound is the geometry of its double bond. In alkenes, the restricted rotation around the C=C double bond gives rise to geometric isomerism, specifically cis-trans isomerism.[3]

-

trans-Isomer: In this compound, the ethyl group (CH₂CH₃) and the methyl group (CH₃) attached to the double-bonded carbons are positioned on opposite sides of the double bond's axis. This configuration generally results in a less sterically hindered and more stable molecule compared to its cis counterpart.

-

cis-Isomer: In the alternative configuration, cis-2-Hexene ((2Z)-hex-2-ene), these alkyl groups are on the same side of the double bond.[8]

The trans configuration affects the molecule's physical properties, such as its boiling and melting points, due to differences in molecular packing and intermolecular forces.

Sources

- 1. This compound, 99% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 2-Hexene, (E)- [webbook.nist.gov]

- 3. youtube.com [youtube.com]

- 4. guidechem.com [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 98% | GFS Chemicals [gfschemicals.com]

- 7. Hexene | C6H12 | CID 639661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Hexene, (2Z)- | C6H12 | CID 643835 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of trans-2-Hexene: Boiling and Melting Points

This technical guide provides a comprehensive analysis of the boiling and melting points of trans-2-hexene, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document moves beyond a simple recitation of values to explore the underlying molecular principles governing these fundamental properties and outlines robust experimental methodologies for their determination.

Executive Summary: Key Physicochemical Data

The accurate characterization of a molecule's physical properties is a cornerstone of chemical research and development. For this compound, a six-carbon aliphatic alkene, its boiling and melting points are critical parameters influencing its handling, purification, and application in various chemical transformations. This guide provides a consolidated and critically evaluated overview of these properties.

| Property | Value (°C) | Value (K) | Source(s) |

| Boiling Point | 68-69 | 341.15-342.15 | [1][2][3] |

| 67-69 | 340.15-342.15 | [4] | |

| 67.9 | 341.05 | [5] | |

| Melting Point | -99 | 174.15 | [1] |

| -98.5 to -98 | 174.65-175.15 | [2][3] | |

| -133 | 140.15 | [5] |

Note on Data Discrepancy: While the boiling point of this compound is consistently reported across various reputable sources, there is a notable discrepancy in the reported melting point. The majority of chemical suppliers and databases cite a melting point in the range of -98 to -99 °C. However, the PubChem database, referencing the CRC Handbook of Chemistry and Physics, lists a value of -133 °C.[5] This significant difference may arise from variations in experimental conditions, sample purity, or the use of different measurement techniques. For practical applications, it is advisable to consider the more frequently cited range of -98 to -99 °C, while acknowledging the conflicting data.

The Molecular Basis of Boiling and Melting Points in Alkenes

The boiling and melting points of any substance are dictated by the strength of the intermolecular forces (IMFs) between its constituent molecules. For non-polar hydrocarbons like this compound, the predominant IMFs are London dispersion forces.

Influence of Molecular Weight and Chain Length

As the molecular weight and chain length of an alkene increase, so do the number of electrons and the surface area of the molecule. This leads to stronger London dispersion forces, requiring more energy to overcome the attractions between molecules in the liquid (for boiling) or solid (for melting) state. Consequently, the boiling and melting points of alkenes generally increase with increasing carbon chain length.[6][7]

The Role of Isomerism: cis vs. trans

A critical determinant of the physical properties of alkenes is their stereochemistry. Trans-isomers, such as this compound, have a more linear and symmetrical shape compared to their cis-counterparts. This higher degree of symmetry allows for more efficient packing in the crystal lattice, leading to stronger intermolecular interactions in the solid state. As a result, trans-alkenes typically exhibit higher melting points than their corresponding cis-isomers.[8][9]

The boiling points of cis and trans isomers are often very similar, as the difference in molecular shape has a less pronounced effect on the London dispersion forces in the liquid state.[9]

Caption: Relationship between molecular structure, intermolecular forces, and physical properties of alkenes.

Experimental Determination of Boiling and Melting Points

The precise experimental determination of boiling and melting points is crucial for the validation of a compound's identity and purity. The following protocols outline standard methodologies.

Protocol for Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of a liquid at atmospheric pressure.

Materials:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips

-

Thermometer (calibrated)

Procedure:

-

Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

-

Add a sample of this compound to the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer such that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Begin heating the sample gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Protocol for Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid substance melts.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of solidified this compound (previously frozen)

-

Mortar and pestle (if the sample is crystalline)

Procedure:

-

If necessary, finely powder the solid sample of this compound using a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature measurement.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted (the completion of melting). The melting point is reported as this range.

Caption: Experimental workflows for determining the boiling and melting points of this compound.

Conclusion

The boiling point of this compound is well-established in the range of 68-69 °C. Its melting point is most commonly cited as -98 to -99 °C, although a conflicting value of -133 °C exists in the literature. The physical properties of this compound are a direct consequence of its molecular structure, primarily the London dispersion forces influenced by its molecular weight and trans stereochemistry. The accurate determination of these properties through standardized experimental protocols is essential for its effective use in scientific research and industrial applications.

References

-

National Center for Biotechnology Information. (n.d.). Hexene. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkenes. Retrieved from [Link]

-

Collegedunia. (n.d.). Physical Properties Alkenes: Melting and Boiling Point, Polarity. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Hexene, (Z)- (CAS 7688-21-3). Retrieved from [Link]

-

Vedantu. (n.d.). Physical Properties of Alkenes: Polarity, Boiling Point & Trends. Retrieved from [Link]

-

RJPT. (n.d.). Boiling Point of Alkanes and Alkenes - From Graph Eccentricity. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Alkenes. Retrieved from [Link]

Sources

- 1. This compound, 99% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 592-43-8 [chemicalbook.com]

- 4. 2-Hexene (cis+trans) technical grade, 85 592-43-8 [sigmaaldrich.com]

- 5. Hexene | C6H12 | CID 639661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. collegedunia.com [collegedunia.com]

- 8. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]

- 9. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

A Technical Guide to the Safe Handling of trans-2-Hexene for Laboratory Professionals

This guide provides an in-depth analysis of the safety profile of trans-2-Hexene (CAS No: 4050-45-7), a common reagent in research and development. As a highly flammable liquid with significant health hazards, a comprehensive understanding and strict adherence to safety protocols are paramount for its use. This document moves beyond a simple recitation of safety data sheet (SDS) points to explain the scientific rationale behind handling procedures, empowering researchers to manage risks proactively and effectively.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical's properties is the first step in a robust risk assessment. This compound is a volatile, colorless liquid whose primary dangers stem from its extremely low flash point and potential for severe health effects upon improper exposure.

| Property | Value | Significance for Safe Handling |

| CAS Number | 4050-45-7 | Unique identifier for accurate hazard information retrieval. |

| Molecular Formula | C₆H₁₂[1] | Indicates a small, volatile hydrocarbon. |

| Molecular Weight | 84.16 g/mol [1] | |

| Appearance | Colorless to Almost Colorless Liquid[1] | Lack of color can make spills difficult to see. |

| Boiling Point | 68 - 69 °C[1][2] | Low boiling point contributes to rapid vaporization, increasing vapor concentration in the air. |

| Flash Point | -20 °C / -4 °F [2] | Critical Hazard. The substance can form an ignitable mixture with air at temperatures well below standard room temperature. |

| Specific Gravity | 0.68[1] | Lighter than water. |

| Vapor Pressure | 173 mmHg @ 25 °C[2] | High vapor pressure indicates a high rate of evaporation and potential for rapid accumulation of flammable vapors. |

Section 2: Comprehensive Hazard Analysis

This compound is classified as hazardous under the Globally Harmonized System (GHS) and OSHA regulations.[3] The risks are multifaceted, encompassing severe flammability and significant health threats.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[2] |

| Aspiration Toxicity | Category 1 | H304: May be fatal if swallowed and enters airways.[2] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |

Deep Dive into Core Hazards

Extreme Flammability (Category 2): The most immediate and severe risk associated with this compound is its flammability. A flash point of -20°C means that even in a cold room or refrigerator, its vapors can ignite. Vapors are heavier than air and can travel a considerable distance to an ignition source (e.g., a hot plate, static discharge, electrical equipment) and "flash back" to the source container.[3][4] This necessitates the absolute elimination of ignition sources and meticulous control of static electricity.

Aspiration Toxicity (Category 1): This is the most critical health hazard. Aspiration occurs when a substance is accidentally inhaled into the lungs, which can happen during ingestion or subsequent vomiting. Due to its low viscosity, this compound can rapidly spread throughout the lungs, causing severe chemical pneumonitis, pulmonary edema, and potentially death. This is the scientific basis for the critical first aid instruction: Do NOT induce vomiting if swallowed. [2]

Dermal and Ocular Hazards: As a defatting agent, prolonged or repeated skin contact can cause irritation, dryness, and dermatitis.[3] Direct contact with the eyes will cause serious irritation.[3]

Section 3: Proactive Risk Management and Control Measures

A multi-layered approach to safety, grounded in the hierarchy of controls, is essential for mitigating the risks of working with this compound.

The Hierarchy of Controls

This framework prioritizes the most effective safety measures. For a given laboratory chemical, elimination and substitution are often not feasible. Therefore, the focus lies on robust engineering controls, stringent administrative procedures, and appropriate personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes safety measures.

Laboratory Handling Protocol

This step-by-step procedure is designed to be a self-validating system, where each step mitigates a specific, identified risk.

-

Preparation and Pre-Use Checks:

-

Rationale: Proactive hazard mitigation.

-

Steps:

-

Verify the functionality of the chemical fume hood.

-

Ensure a certified Class ABC fire extinguisher is accessible.[3]

-

Remove all potential ignition sources from the work area, including hot plates, motors, and personal electronics.[5]

-

Assemble all necessary PPE before handling the chemical.

-

Locate the nearest safety shower and eyewash station.

-

-

-

Chemical Handling and Dispensing:

-

Rationale: Control of vapor release and prevention of static discharge.

-

Steps:

-

Conduct all manipulations of this compound inside a certified chemical fume hood to control flammable and noxious vapors.[3][6]

-

When transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity.[2] This is a critical step to prevent a static spark from igniting the vapors.

-

Use only non-sparking tools made of materials like bronze or beryllium-copper for opening and closing containers.[2]

-

Dispense the minimum quantity required for the experiment.

-

Keep the container tightly closed when not in immediate use.

-

-

-

Personal Protective Equipment (PPE):

-

Rationale: Final barrier of protection against direct exposure.

-

Requirements:

-

Eye Protection: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards are mandatory.[3]

-

Skin Protection: Wear a flame-resistant lab coat and appropriate protective gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use.[3][2]

-

Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not required.[3] If there is a potential for exposure above established limits, a NIOSH-approved respirator with organic vapor cartridges must be used.[6]

-

-

Section 4: Emergency Response Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

First Aid Measures

Immediate and appropriate first aid can significantly impact outcomes.

| Exposure Route | First Aid Protocol | Critical Rationale |

| Ingestion | Immediately call a POISON CENTER or physician. Do NOT induce vomiting. [2] If the person is conscious, rinse their mouth with water.[7] | Inducing vomiting dramatically increases the risk of the chemical entering the lungs, which can be fatal due to aspiration toxicity. |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4] | To remove the individual from the hazardous atmosphere and provide oxygen. |

| Skin Contact | Immediately remove all contaminated clothing.[3] Rinse the affected skin with plenty of water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[3] | To quickly remove the chemical and prevent further skin irritation or absorption. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3] | To dilute and flush away the chemical to minimize damage to the eye. |

Spill and Leak Response

The response procedure is dictated by the scale of the spill.

Caption: Workflow for responding to a this compound spill.

Spill Cleanup Protocol (Minor Spill):

-

Alert personnel in the immediate area.

-

Ensure all ignition sources are off.[3]

-

Use an inert, non-combustible absorbent material like sand or silica gel to contain and soak up the spill.[3][4]

-

Using non-sparking tools, carefully scoop the material into a sealable, properly labeled container for hazardous waste disposal.[4]

-

Ventilate the area and wash the spill site after cleanup is complete.

Fire Fighting Measures

-

For small fires: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[3][2]

-

For large fires: Evacuate the area and call emergency services.

-

Critical "Don't": Do not use a direct jet of water, as this can spread the flammable liquid.[6]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3] Use water spray or fog to cool nearby containers to prevent them from exploding due to heat.[3][4][6]

Section 5: Storage and Disposal

Storage: Proper storage is a key preventative safety measure.

-

Store in a dedicated, approved flammables storage cabinet.[4]

-

The storage area must be cool, dry, and well-ventilated, away from heat and direct sunlight.[1][4]

-

Keep containers tightly sealed to prevent the escape of flammable vapors.

-

Store away from incompatible materials, especially strong oxidizing agents and acids.[3][4]

-

The container should be stored locked up.

Disposal:

-

This compound and any contaminated materials (e.g., absorbent from a spill) must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations.

-

Arrange for disposal through a licensed professional waste disposal service. Do not attempt to dispose of it down the drain.[3][8]

References

-

Safety Data Sheet: trans-Hexen-2-al . Carl ROTH. [Link]

-

MATERIAL SAFETY DATA SHEET . Transene. [Link]

-

Flammable Liquid Mixture: 1-Hexene / Cis-2-Hexene / this compound - SAFETY DATA SHEET . (2015). Airgas. [Link]

Sources

- 1. This compound | 4050-45-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. More is on the way! | Airgas [airgas.com]

- 7. transene.com [transene.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Relative Stability of trans-2-Hexene and cis-2-Hexene

This guide provides a comprehensive analysis of the thermodynamic stability of trans-2-hexene versus cis-2-hexene, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles governing their stability, supported by quantitative data and established experimental methodologies.

Introduction to Geometric Isomerism in Alkenes

The restricted rotation around the carbon-carbon double bond in alkenes gives rise to geometric isomerism, also known as cis-trans isomerism.[1] In the case of 2-hexene (C₆H₁₂), two geometric isomers exist: cis-2-hexene and this compound.[2] In cis-2-hexene, the two larger substituent groups (a methyl group and a propyl group) are on the same side of the double bond, whereas in this compound, they are on opposite sides.[1] This seemingly subtle difference in spatial arrangement has a profound impact on the molecule's thermodynamic stability and, consequently, its reactivity.[3]

Foundational Principles of Alkene Stability

The relative stability of alkene isomers is governed by a combination of electronic and steric effects. Two key principles are central to understanding the stability difference between cis- and this compound: steric hindrance and hyperconjugation.

Steric hindrance, or steric strain, refers to the repulsive interactions that occur when atoms or groups of atoms are forced into close proximity. In cis-2-hexene, the methyl and propyl groups on the same side of the double bond lead to van der Waals repulsion between their electron clouds.[4][5] This crowding forces the bond angles to distort, resulting in less effective orbital overlap and an overall increase in the molecule's potential energy, thus destabilizing it.[5][6]

Conversely, in this compound, the larger alkyl groups are positioned on opposite sides of the double bond, minimizing these repulsive forces.[4] This arrangement allows the molecule to adopt a lower energy conformation, making it inherently more stable than its cis counterpart.[3][7] The destabilizing effect of steric strain in cis isomers becomes more pronounced with bulkier substituent groups.[5]

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled sigma (σ) orbital (typically a C-H or C-C bond) to an adjacent empty or partially filled p-orbital or pi (π) anti-bonding orbital.[5] In the context of alkenes, the σ electrons from the C-H bonds of the alkyl substituents can delocalize into the π* anti-bonding orbital of the double bond.[8] This delocalization of electron density effectively strengthens the double bond and lowers the overall energy of the molecule.[9]

The more alkyl substituents attached to the sp² hybridized carbons of the double bond, the greater the opportunity for hyperconjugation and the more stable the alkene.[10] Both cis- and this compound are di-substituted alkenes and thus benefit from hyperconjugation. While hyperconjugation contributes to the overall stability of both isomers, the destabilizing effect of steric hindrance in the cis isomer is the predominant factor determining their relative stabilities.[5]

Quantitative Assessment of Stability: Heat of Hydrogenation

The most direct and common method for quantifying the relative stabilities of alkene isomers is by measuring their heats of hydrogenation (ΔH°hydrog).[11] This is the enthalpy change that occurs when an alkene is catalytically hydrogenated to its corresponding alkane.[5] Since both cis- and this compound are hydrogenated to the same product, n-hexane, the difference in their heats of hydrogenation directly reflects the difference in their initial potential energies.[12]

A more stable alkene will have a lower potential energy and therefore release less heat upon hydrogenation (a less negative ΔH°hydrog).[11][13] Conversely, a less stable alkene, being at a higher energy state, will release more heat.[14]

| Isomer | Predicted Relative Stability | Predicted Heat of Hydrogenation (ΔH°hydrog) |

| This compound | More Stable | Less Negative |

| cis-2-Hexene | Less Stable | More Negative |

Table 1: Predicted Thermodynamic Properties of 2-Hexene Isomers

Experimental Protocol: Determination of Heat of Hydrogenation via Calorimetry

To empirically validate the predicted stability, a precise measurement of the heat of hydrogenation for each isomer is required. The following outlines a robust, self-validating protocol using reaction calorimetry.

To experimentally determine and compare the heats of hydrogenation of cis-2-hexene and this compound to quantify their relative thermodynamic stabilities.

-

High-purity cis-2-hexene and this compound (≥99%)

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

High-purity hydrogen gas

-

Anhydrous, inert solvent (e.g., ethanol or ethyl acetate)

-

Reaction calorimeter

-

Gas-tight syringe for hydrogen delivery

-

Standard laboratory glassware

Caption: Experimental workflow for determining the heat of hydrogenation.

-

Calorimeter Setup and Calibration:

-

Assemble the reaction calorimeter according to the manufacturer's instructions.

-

Calibrate the instrument using a reaction with a known enthalpy change to determine the heat capacity of the calorimeter system.

-

-

Sample Preparation:

-

Accurately weigh a precise amount of cis-2-hexene and dissolve it in a known volume of the anhydrous solvent.

-

Repeat this process for this compound in a separate, identical flask.

-

-

Catalyst Suspension:

-

In the reaction vessel of the calorimeter, suspend a catalytic amount of Pd/C in the solvent.

-

Purge the system with an inert gas (e.g., argon or nitrogen) and then with hydrogen gas to saturate the catalyst.

-

-

Thermal Equilibration:

-

Introduce the solution of one of the 2-hexene isomers into the reaction vessel.

-

Allow the system to reach thermal equilibrium, ensuring a stable baseline temperature reading.

-

-

Hydrogenation Reaction:

-

Initiate the hydrogenation by introducing a known, excess amount of hydrogen gas into the reaction vessel while stirring vigorously.

-

The reaction is exothermic, and the temperature of the system will rise.

-

-

Data Acquisition:

-

Record the temperature change (ΔT) of the system from the initial baseline to the final, stable temperature after the reaction is complete.

-

-

Heat of Reaction Calculation:

-

Calculate the total heat evolved (q) during the reaction using the formula: q = Ccal * ΔT, where Ccal is the heat capacity of the calorimeter.

-

-

Normalization:

-

Calculate the molar heat of hydrogenation (ΔH°hydrog) by dividing the total heat evolved by the number of moles of the 2-hexene isomer used.

-

-

Comparative Analysis:

-

Repeat steps 3-8 for the other isomer under identical conditions.

-

Compare the calculated ΔH°hydrog values for cis- and this compound. The isomer with the more negative heat of hydrogenation is the less stable one.

-

Visualizing the Core Concepts

The following diagram illustrates the key factors influencing the stability of cis- and this compound.

Caption: Factors influencing the stability of cis- and this compound.

Conclusion for Drug Development and Research

For professionals in drug development and chemical synthesis, a thorough understanding of the relative stabilities of geometric isomers is paramount. The greater thermodynamic stability of the trans isomer of 2-hexene, and alkenes in general, has significant implications:

-

Reaction Pathways and Product Distribution: In reactions where both cis and trans isomers can be formed, the more stable trans isomer will often be the major product under thermodynamic control.

-

Conformational Analysis: The principles of steric hindrance that dictate the stability of these simple alkenes also apply to the complex three-dimensional structures of drug molecules, influencing receptor binding and biological activity.

-

Purification and Characterization: The differences in physical properties arising from the different stabilities and polarities of cis and trans isomers can be exploited in purification techniques such as distillation and chromatography.

References

- Benchchem. A Comparative Analysis of the Reactivity of cis- and trans-2-Methyl-3-hexene.

- Benchchem. A Comparative Guide to the Stability of trans-2-Decene and cis-2-Decene.

- Chemistry LibreTexts. 7.7: Stability of Alkenes.

- Chemistry Notes. Stability of Alkenes and Heat of Hydrogenation.

- askIITians. What are the geometrical isomers of 2-hexene?.

- Master Organic Chemistry. Alkene Stability Increases With Substitution.

- YouTube. Draw the cis and trans isomers of hex-2-ene.

- YouTube. Cis-Trans (Z-E) Stability.

- Chemistry LibreTexts. 7.6: Stability of Alkenes.

- OpenStax. 7.6 Stability of Alkenes.

- Benchchem. Stability comparison between cis and trans isomers of 3,4-Dimethyl-2-hexene.

- OpenOChem Learn. Stability of Alkenes.

- Khan Academy. Alkene stability (video) | Hyperconjugation.

- JoVE. Video: Relative Stabilities of Alkenes.

- Allen. Hyperconjugation: Mechanism, Illustration and Examples.

- Reddit. Stability of alkenes due to hyperconjugation.

Sources

- 1. youtube.com [youtube.com]

- 2. What are the geometrical isomers of 2-hexene? - askIITians [askiitians.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. Khan Academy [khanacademy.org]

- 10. Hyperconjugation: Mechanism, Illustration and Examples [allen.in]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. Video: Relative Stabilities of Alkenes [jove.com]

- 14. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to the Spectroscopic Data of trans-2-Hexene

Introduction

trans-2-Hexene ((E)-hex-2-ene) is a simple alkene, a hydrocarbon featuring a six-carbon chain with a double bond located between the second and third carbon atoms. [1][2][3][4]Its chemical formula is C₆H₁₂ and it has a molecular weight of approximately 84.16 g/mol . [1]The "trans" designation specifies the stereochemistry at the double bond, where the substituent groups (a methyl group and a propyl group) are located on opposite sides of the double bond plane. This specific spatial arrangement profoundly influences its spectroscopic properties, providing a unique fingerprint that allows for its unambiguous identification.

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is fundamental for researchers in organic synthesis, materials science, and quality control, offering critical insights into molecular structure, purity, and isomeric identity.

Caption: Chemical structure of this compound with carbon atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can confirm the connectivity and stereochemistry of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides a wealth of information through chemical shifts (δ), signal multiplicity (splitting), and coupling constants (J).

Expertise & Experience: The key to differentiating trans and cis isomers of alkenes lies in the coupling constant between the vinylic protons (H-2 and H-3). For trans isomers, these protons are anti-periplanar, resulting in a large vicinal coupling constant (³J), typically in the range of 11-18 Hz. [5][6]This is significantly larger than the 6-15 Hz range observed for cis isomers, providing a definitive diagnostic tool. [5] Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (CH₃) | ~0.9 | Triplet (t) | ~7 |

| H-1 (CH₃) | ~1.6 | Doublet (d) | ~6 |

| H-5 (CH₂) | ~1.4 | Sextet | ~7 |

| H-4 (CH₂) | ~2.0 | Quartet (q) | ~7 |

| H-2, H-3 (CH=CH) | ~5.4 | Multiplet (m) | ³J ≈ 15 (trans) |

Note: Exact chemical shifts can vary slightly based on solvent and spectrometer frequency. A spectrum from a database shows multiplets around 5.4 ppm and signals for the alkyl protons between 0.8 and 2.0 ppm. [7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is simpler as it typically doesn't show coupling (in broadband-decoupled mode) and provides one signal for each chemically unique carbon atom. For this compound, all six carbon atoms are chemically distinct and should therefore produce six unique signals.

Expertise & Experience: The chemical shifts of the vinylic carbons (C-2 and C-3) are highly characteristic, appearing in the downfield region (120-140 ppm) due to the sp² hybridization. The surrounding alkyl carbons (C-1, C-4, C-5, C-6) appear in the upfield region (< 40 ppm). The stereochemistry also subtly influences the carbon shifts.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-6 | ~13.7 |

| C-1 | ~17.9 |

| C-5 | ~22.8 |

| C-4 | ~34.8 |

| C-3 | ~124.7 |

| C-2 | ~131.2 |

Source: Predicted values based on standard chemical shift tables and database entries. Specific data is available in databases like SpectraBase. [8]

Experimental Protocol: NMR Sample Preparation

Trustworthiness: Proper sample preparation is critical for acquiring high-quality, reproducible NMR data, especially for a volatile compound like this compound. [9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules like this compound. [10]2. Concentration: For ¹H NMR, accurately weigh 5-10 mg of this compound. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required to achieve a good signal-to-noise ratio in a reasonable time. [9]3. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that can degrade spectral quality (shimming), filter the solution into a high-quality 5 mm NMR tube. This can be done by passing the solution through a Pasteur pipette with a small plug of cotton or glass wool. [11]5. Capping and Cleaning: Cap the NMR tube immediately to prevent evaporation. [9]Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.

-

Insertion: Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge to ensure it is correctly positioned within the NMR probe.

Caption: Workflow for preparing a volatile liquid sample for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Expertise & Experience: For this compound, the most diagnostic absorption is a strong, sharp peak at approximately 965 cm⁻¹. This peak arises from the out-of-plane C-H bending ("wagging") vibration of the two hydrogens on the trans-substituted double bond. [12]This band is characteristically absent in the spectrum of its cis isomer, making it a powerful diagnostic tool for stereochemistry. The C=C stretching vibration is also important, though it can be weak for symmetrically substituted alkenes.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

|---|---|---|---|

| 3000 - 3100 | =C-H Stretch (sp² C-H) | Medium | Presence of hydrogens on the double bond. |

| 2850 - 2960 | -C-H Stretch (sp³ C-H) | Strong | Confirms the presence of the alkyl (C₄H₉) portion. [13] |

| ~1670 | C=C Stretch | Weak | Indicates the presence of a C=C double bond. [12] |

| ~1460 | -CH₂- Bend (Scissoring) | Medium | Characteristic of methylene groups. |

| ~965 | =C-H Bend (Out-of-plane) | Strong | Diagnostic for a trans-disubstituted alkene. [12]|

Source: Data compiled from the NIST Chemistry WebBook and general IR correlation tables. [2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Trustworthiness: ATR-FTIR is a modern, rapid, and reliable method for analyzing liquid samples that requires minimal sample preparation. [14][15]

-

Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is collected. This measures the ambient atmosphere (H₂O, CO₂) which can then be computationally subtracted from the sample spectrum.

-

Sample Application: Place a single drop of this compound directly onto the surface of the ATR crystal (commonly diamond or zinc selenide).

-

Data Acquisition: Initiate the scan. The instrument directs an infrared beam through the crystal, which reflects internally and interacts with the sample at the surface. [15]4. Cleaning: After the measurement is complete, the sample is simply wiped off the crystal surface with a soft tissue, often moistened with a suitable solvent like isopropanol or acetone, and the crystal is dried. [14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and gain insights into the molecular structure through fragmentation patterns.

Expertise & Experience: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The parent ion, or molecular ion (M⁺˙), will appear at an m/z corresponding to the molecular weight of the molecule (84 for C₆H₁₂). The fragmentation of alkenes is often complex, but key fragments arise from allylic cleavage (cleavage of the bond adjacent to the double bond), which is a favorable process as it leads to a resonance-stabilized carbocation.

Major Ions in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 84 | [C₆H₁₂]⁺˙ | Molecular Ion (M⁺˙) |

| 69 | [C₅H₉]⁺ | Loss of a methyl radical (•CH₃) |

| 55 | [C₄H₇]⁺ | Allylic cleavage: Loss of an ethyl radical (•C₂H₅) |

| 41 | [C₃H₅]⁺ | Allyl cation, a common and stable fragment |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Source: Data interpreted from the NIST Mass Spectrum for (E)-2-Hexene. [16]The base peak (most abundant ion) is often m/z 55, resulting from the stable secondary allylic carbocation formed upon loss of an ethyl radical.

Caption: Simplified fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness: For a volatile and relatively nonpolar compound like this compound, GC-MS is the ideal analytical technique. It separates the compound from any impurities before it enters the mass spectrometer. [17][18]

-

Sample Preparation: Dilute a small amount of the liquid sample in a highly volatile solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the dilute solution into the heated injector port of the gas chromatograph. The high temperature vaporizes the sample.

-

Separation: An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The column is coated with a stationary phase. Components of the sample are separated based on their boiling points and interactions with this phase. This compound will travel through the column at a characteristic speed, resulting in a specific retention time.

-